molecular formula C20H23NO3 B1331620 fmoc-Valinol CAS No. 160885-98-3

fmoc-Valinol

Cat. No.: B1331620
CAS No.: 160885-98-3
M. Wt: 325.4 g/mol
InChI Key: MYMGENAMKAPEMT-LJQANCHMSA-N
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Description

N-(9-Fluorenylmethoxycarbonyl)-L-valinol: is a derivative of the amino acid valine, where the amino group is protected by the fluorenylmethoxycarbonyl group. This compound is commonly used in peptide synthesis as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups.

Mechanism of Action

Target of Action

Fmoc-Valinol, also known as N-alpha-(9-Fluorenylmethoxycarbonyl)-L-valinol, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is integrated into the solid-phase peptide synthesis (SPPS) methods, allowing for the rapid and highly efficient synthesis of peptides . The Fmoc group’s beneficial attributes have yet to be surpassed by any other Na-protecting group .

Result of Action

The primary result of this compound’s action is the protection of the amine group during peptide synthesis, enabling the formation of peptide bonds without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide product .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the introduction and removal of the Fmoc group . Moreover, the temperature can influence the efficiency of the peptide synthesis process . It’s also worth noting that this compound should be stored at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-valinol typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(9-Fluorenylmethoxycarbonyl)-L-valinol can undergo oxidation reactions, typically forming aldehydes or ketones depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted under specific conditions, often involving nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like sodium azide or hydrazine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction yields alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Fmoc-Valinol in Solid-Phase Peptide Synthesis
this compound is extensively used in solid-phase peptide synthesis (SPPS) due to its ability to facilitate the assembly of complex peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and subsequent coupling reactions. Research indicates that when this compound is anchored onto a resin, it can effectively participate in the synthesis of bioactive peptides. For instance, studies have demonstrated that peptides containing this compound exhibit varying antimicrobial activities against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with modifications leading to different inhibition profiles .

Case Study: Antimicrobial Peptides
In a study focusing on antimicrobial peptides synthesized using this compound, researchers achieved significant inhibition against Gram-positive bacteria. The results showed that specific analogues maintained high activity levels while others exhibited reduced efficacy based on structural modifications . This highlights the importance of this compound in designing peptides with tailored biological activities.

Self-Assembly and Hydrogel Formation

This compound in Self-Assembly
Recent advancements have shown that this compound can be used to create self-assembling structures that serve as scaffolds for various applications. Research has demonstrated that Fmoc-protected amino acids, including this compound, can form distinct micro/nanostructures through solvent-controlled self-assembly processes. These structures exhibit unique properties that make them suitable for applications in tissue engineering and drug delivery systems .

Data Table: Self-Assembly Characteristics of this compound

Concentration (mM)Structure TypeObservations
3Fibrous ball-likeInitial formation of semi-crystalline structures
8Fibrillar assembliesTransition from fibrous balls to fibers

This table summarizes the findings from studies on the self-assembly behavior of this compound at varying concentrations, indicating its potential utility in material science.

Drug Delivery Systems

This compound as a Drug Delivery Vehicle
The ability of this compound to form hydrogels makes it an attractive candidate for drug delivery applications. Hydrogels created from Fmoc-dipeptides can encapsulate therapeutic agents, providing controlled release profiles. A notable study highlighted the use of these hydrogels for delivering anticancer drugs, demonstrating enhanced bioavailability and therapeutic efficacy compared to conventional delivery methods .

Comparison with Similar Compounds

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-valinol is unique due to its specific structure, which includes a hydroxyl group. This makes it particularly useful in certain synthetic applications where the hydroxyl group can participate in additional reactions.

Biological Activity

Fmoc-Valinol (N-Fmoc-L-valinol) is an important compound in the field of organic chemistry and medicinal applications, particularly in peptide synthesis and drug development. This article explores its biological activity, focusing on its antimicrobial properties, reactivity in synthetic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of valinol, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its chemical formula is C20H23NO3C_{20}H_{23}NO_3, and it has a molecular weight of approximately 341.4 g/mol. The Fmoc group serves as a protective moiety that enhances the stability of the compound during synthesis and facilitates its incorporation into peptides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound when incorporated into peptide sequences. For instance, a study on brevibacillin analogues demonstrated that modifications to the valinol residue significantly influenced antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Brevibacillin Analogues

Peptide AnalogueMIC (μg/mL) against S. aureusMIC (μg/mL) against P. aeruginosa
Brevibacillin 11-81-4
Analogue 72-42-8
Analogue 10>32 (loss of activity)>32 (loss of activity)

The results indicate that while some analogues maintained significant antimicrobial activity, others showed diminished effects when valinol was substituted or modified .

Reactivity in Peptide Synthesis

This compound has been extensively utilized in solid-phase peptide synthesis (SPPS). The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids to form complex peptides. Studies have shown that this compound can be effectively anchored to various resin supports, enhancing the efficiency of peptide assembly .

Table 2: Efficiency of this compound in SPPS

Resin TypeLoading (mmol/g)Coupling Efficiency (%)
Wang Resin0.4995
Chlorotrityl Resin0.4685

These findings underscore the versatility of this compound in peptide synthesis, making it a valuable building block for developing bioactive compounds .

Case Studies on Therapeutic Applications

  • Direct Aldol Reactions : A novel proline-valinol thioamide compound demonstrated excellent enantioselectivity in direct aldol reactions, showcasing the potential of valinol derivatives in asymmetric synthesis . The study indicated that modifications to the valinol structure could enhance reactivity and selectivity.
  • Antimicrobial Peptides : Research has explored the incorporation of this compound into antimicrobial peptides, revealing promising results against resistant bacterial strains. The flexibility offered by valinol residues allowed for the design of peptides with tailored biological activities .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMGENAMKAPEMT-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350853
Record name fmoc-Valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160885-98-3
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160885-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name fmoc-Valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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